Benzenamine, 4,4'-methylenebis[N-(1,3-dimethylbutylidene)-
Description
Benzenamine, 4,4'-methylenebis[N-(1,3-dimethylbutylidene)- (CAS RN: 5285-60-9), also known as 4,4′-Methylenebis(N-sec-butylaniline) (MDBA), is a bifunctional aromatic amine with the molecular formula C₂₁H₃₀N₂ and a molecular weight of 310.485 g/mol . Structurally, it consists of two benzene rings linked by a methylene group, with each amine group substituted by a sec-butyl moiety (1-methylpropyl). This compound is primarily utilized as a curing agent in epoxy resin systems, particularly in high-performance composites requiring thermal stability up to 300°C . Its application in carbon fiber-reinforced polymers highlights its role in aerospace and automotive industries, where long resin shelf life (>60 days) and durability under extreme conditions are critical .
MDBA is commercially available under trade names such as Polylink 4200 and Acetostab 225, with purity levels typically exceeding 94% . Regulatory identifiers include DTXSID9041499 (CompTox) and MFCD03703459 (MDL number) .
Properties
CAS No. |
54688-30-1 |
|---|---|
Molecular Formula |
C25H34N2 |
Molecular Weight |
362.5 g/mol |
IUPAC Name |
4-methyl-N-[4-[[4-(4-methylpentan-2-ylideneamino)phenyl]methyl]phenyl]pentan-2-imine |
InChI |
InChI=1S/C25H34N2/c1-18(2)15-20(5)26-24-11-7-22(8-12-24)17-23-9-13-25(14-10-23)27-21(6)16-19(3)4/h7-14,18-19H,15-17H2,1-6H3 |
InChI Key |
JIOIBTYPZZUMPL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(=NC1=CC=C(C=C1)CC2=CC=C(C=C2)N=C(C)CC(C)C)C |
Origin of Product |
United States |
Preparation Methods
Chemical Background and Structural Context
Benzenamine, 4,4'-methylenebis[N-(1,3-dimethylbutylidene)-] is a derivative of the class of methylenebis(arylamine) compounds, characterized by two benzenamine units linked via a methylene (-CH2-) bridge, with N-substituted 1,3-dimethylbutylidene groups on the nitrogen atoms. This structural motif is closely related to 4,4'-methylenebis(N,N-dimethylaniline), a compound with extensive industrial relevance and well-documented synthetic routes.
General Synthetic Strategy
The preparation of benzenamine, 4,4'-methylenebis[N-(1,3-dimethylbutylidene)-] typically involves:
- Condensation of aniline derivatives (or substituted anilines) with formaldehyde to form methylene-bridged intermediates.
- Subsequent substitution or modification of the nitrogen atoms with the 1,3-dimethylbutylidene groups, often via condensation with appropriate aldehydes or ketones.
Given the structural similarity, insights from the synthesis of 4,4'-methylenebis(N,N-dimethylaniline) provide a foundation for understanding preparation methods of the target compound.
Preparation of 4,4'-Methylenebis(N,N-dimethylaniline) as a Model
A well-established industrial method for synthesizing 4,4'-methylenebis(N,N-dimethylaniline) involves:
- Step 1: Formation of aniline hydrochloride by reacting aniline with hydrochloric acid.
- Step 2: Condensation of aniline hydrochloride with formaldehyde at temperatures below 40°C to form an intermediate.
- Step 3: Addition of extra free aniline to the reaction mixture.
- Step 4: Heating the mixture to 50–100°C to induce rearrangement and completion of the condensation, yielding 4,4'-methylenebis(N,N-dimethylaniline).
This process, patented by Perkins (US Patent 3,367,969), improves yield and product purity by controlling the molar ratios of aniline, formaldehyde, and hydrochloric acid, and by the strategic addition of free aniline prior to the rearrangement step.
| Parameter | Typical Range/Value |
|---|---|
| Aniline to formaldehyde ratio | 2 to 5 moles of aniline per mole of formaldehyde (final 2.5 to 5) |
| Hydrochloric acid per aniline | 0.77 to 0.95 mole |
| Initial reaction temperature | 20 to 50 °C |
| Rearrangement temperature | 50 to 100 °C |
| Reaction time | Sufficient to complete reactions |
This method yields high purity 4,4'-methylenebis(N,N-dimethylaniline) with improved freezing point and crystallinity.
Reaction Conditions and Optimization
- Solvents: The reactions are typically carried out in polar solvents capable of dissolving the amine hydrochloride salts and formaldehyde, such as water or alcohols.
- Temperature Control: Maintaining low temperatures (<40°C) during initial condensation prevents side reactions and polymerization.
- pH Control: Acidic conditions (using hydrochloric acid) facilitate formation of the aniline hydrochloride salt, which is more reactive towards formaldehyde.
- Molar Ratios: Careful control of molar ratios of amine, formaldehyde, and acid is critical to maximize yield and minimize impurities.
- Addition Sequence: Adding free aniline or substituted aniline after initial condensation improves yield and purity by driving the rearrangement step efficiently.
Data Table Summarizing Preparation Parameters
| Step | Reagents/Conditions | Purpose | Notes |
|---|---|---|---|
| Formation of amine salt | Aniline or substituted aniline + HCl | Generate reactive amine hydrochloride salt | Stoichiometric acid to amine ratio critical |
| Condensation with formaldehyde | Formaldehyde, <40°C, aqueous/alcohol solvent | Form methylene-bridged intermediate | Temperature control prevents side reactions |
| Addition of free amine | Additional aniline or substituted aniline | Improve yield and purity | Added before rearrangement step |
| Rearrangement heating | 50–100°C, time sufficient | Complete formation of methylenebis(amine) | Critical for high purity and crystallinity |
| N-substitution (if post-step) | 1,3-dimethylbutanal, mild acidic/basic catalysis | Introduce N-(1,3-dimethylbutylidene) groups | Conditions optimized to avoid hydrolysis |
Industrial and Research Findings
- The patented process for 4,4'-methylenebis(N,N-dimethylaniline) has been in commercial use since the 1920s, producing millions of pounds annually.
- Adaptations for N-substituted derivatives like benzenamine, 4,4'-methylenebis[N-(1,3-dimethylbutylidene)-] rely on similar condensation chemistry but require additional steps for selective N-substitution.
- Stability and purity of the final product depend heavily on reaction control, especially temperature and reagent ratios.
- The compound is typically isolated as a crystalline solid, with melting points and boiling points similar to related methylenebis(arylamines).
Chemical Reactions Analysis
Types of Reactions
Benzenamine, 4,4’-methylenebis[N-(1,3-dimethylbutylidene)-] undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: The compound can be reduced by adding hydrogen or removing oxygen, resulting in reduced derivatives.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and halogenating agents (e.g., chlorine). The reactions are typically carried out under controlled conditions, such as specific temperatures and pressures, to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzenamine derivatives with additional oxygen-containing functional groups, while reduction may produce simpler amine compounds.
Scientific Research Applications
Benzenamine, 4,4’-methylenebis[N-(1,3-dimethylbutylidene)-] has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and therapeutic applications.
Industry: It is utilized in the production of dyes, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Benzenamine, 4,4’-methylenebis[N-(1,3-dimethylbutylidene)-] involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
4,4′-Methylenebis(N,N-dimethylbenzenamine) (Michler’s Base)
- CAS RN : 101-61-1
- Molecular Formula : C₁₇H₂₂N₂
- Molecular Weight : 254.37 g/mol .
- Key Differences: Substituents: Contains dimethylamino (-N(CH₃)₂) groups instead of sec-butyl groups. Applications: Primarily a dye intermediate (e.g., auramine synthesis) and analytical reagent for lead detection . Mutagenic in Salmonella typhimurium assays . Regulatory Status: Listed under Right-to-Know Hazardous Substance Fact Sheets (New Jersey) due to occupational exposure risks .
Benzenamine, 4,4′-methylenebis[N-ethyl-N-methyl-]
- CAS RN : 76176-94-8
- Molecular Formula : C₁₉H₂₆N₂
- Key Differences: Substituents: Ethyl-methylamino (-N(CH₃)(C₂H₅)) groups. Regulatory Status: Subject to EPA Significant New Use Rules (SNURs) under 40 CFR 721.1085, requiring reporting for industrial or consumer applications .
4,4′-Methylenebis(2-chloroaniline) (MOCA)
- CAS RN : 101-14-4
- Molecular Formula : C₁₃H₁₂Cl₂N₂
- Key Differences: Substituents: Chlorine atoms at the 2-position of the benzene rings. Applications: Used in polyurethane elastomers. Toxicity: Recognized as a human carcinogen (IARC Group 1) with stringent exposure limits . Regulatory Status: Listed under the Emergency Planning and Community Right-to-Know Act (EPCRA) Section 313 .
Comparative Data Table
Functional and Industrial Contrasts
- Thermal Stability : MDBA outperforms Michler’s Base in high-temperature applications, with epoxy composites retaining integrity above 160°C .
- Reactivity : Michler’s Base participates in electrophilic substitution reactions for dye synthesis, whereas MDBA’s sec-butyl groups enhance steric hindrance, slowing cure rates in resins .
- Hazard Profiles : MOCA’s chlorine substituents increase toxicity and regulatory scrutiny compared to MDBA’s sec-butyl derivatives .
Research Findings and Regulatory Implications
- Regulatory Trends : EPA’s SNURs for MDBA analogues reflect growing scrutiny of aromatic amines in industrial applications .
Biological Activity
Benzenamine, 4,4'-methylenebis[N-(1,3-dimethylbutylidene)-] is a compound known for its significant biological activity, particularly its carcinogenic potential. This article explores the biological effects, mechanisms of action, and relevant research findings associated with this compound.
- Molecular Formula : C₁₈H₂₂N₂
- Molecular Weight : 270.37 g/mol
- CAS Number : 6807-17-6
- Solubility : Practically insoluble in water; soluble in organic solvents like benzene and diethyl ether.
- Melting Point : Approximately 153 °C
Carcinogenicity
Research indicates that Benzenamine, 4,4'-methylenebis[N-(1,3-dimethylbutylidene)-] is reasonably anticipated to be a human carcinogen. Notable studies have shown:
- Animal Studies : Dietary administration of the compound caused thyroid gland cancer (follicular-cell carcinoma) in rats and increased liver tumor incidence in female mice .
- Mechanism of Action : The compound is believed to act through the formation of DNA adducts, leading to mutations that initiate carcinogenesis.
Toxicological Studies
A summary of toxicological findings includes:
Case Study 1: Thyroid Cancer Induction
In a controlled study involving rats, exposure to the compound resulted in a statistically significant increase in thyroid tumors. The study highlighted the dose-dependent relationship between exposure levels and tumor incidence .
Case Study 2: Liver Tumor Development
A separate investigation reported elevated rates of hepatocellular adenoma and carcinoma in female mice subjected to dietary exposure. This study underscored the compound's potential as a multi-organ carcinogen .
The biological activity of Benzenamine, 4,4'-methylenebis[N-(1,3-dimethylbutylidene)-] can be attributed to its ability to form reactive intermediates that bind covalently to DNA. This interaction leads to:
- DNA Adduct Formation : The creation of stable DNA adducts that can disrupt normal cellular processes and lead to mutations.
- Oxidative Stress : The compound may induce oxidative stress pathways that further contribute to its carcinogenic potential.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
